3,6-dimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC14794279
Molecular Formula: C15H15N5O3S
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N5O3S |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 3,6-dimethyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C15H15N5O3S/c1-7-6-9(11-8(2)20-23-13(11)16-7)12(21)17-15-19-18-14(24-15)10-4-3-5-22-10/h6,10H,3-5H2,1-2H3,(H,17,19,21) |
| Standard InChI Key | CVHWOENGHWETSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN=C(S3)C4CCCO4 |
Introduction
3,6-Dimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]12oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique combination of a pyridine ring, a thiadiazole moiety, and an oxazole structure, which contribute to its potential biological activities. This compound is primarily studied for its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.
Synthesis
The synthesis of 3,6-dimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene] oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
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Starting Materials: Thiadiazole derivatives and pyridine-based compounds are often used as starting materials.
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Reaction Conditions: Careful control of temperature, solvent choice (commonly ethanol), and reaction time is crucial to optimize yield and purity.
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Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds.
Biological Activities and Applications
Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cells by inhibiting specific signaling pathways or inducing apoptosis. Molecular docking studies can provide insights into binding affinities and interactions at the molecular level.
| Potential Applications | Description |
|---|---|
| Cancer Treatment | Exhibits cytotoxic effects on cancer cells through various mechanisms. |
| Therapeutic Agents | Potential use in developing drugs for other diseases due to its diverse biological activities. |
| Research Tool | Useful in studying biological pathways and interactions at the molecular level. |
Research Findings and Future Directions
While specific studies on 3,6-dimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene] oxazolo[5,4-b]pyridine-4-carboxamide may be limited, compounds in similar classes often exhibit notable biological activities. Further research is needed to explore its full potential in therapeutic applications and to understand its mechanism of action in detail.
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